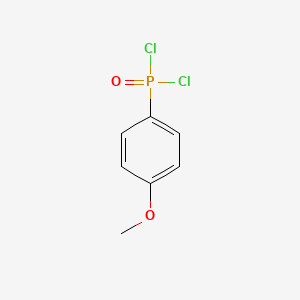

4-Methoxyphenylphosphonic Dichloride

Description

Contextual Significance within Organophosphorus Chemistry

Organophosphorus compounds, a broad class of molecules containing a phosphorus-carbon bond, are of paramount importance in numerous scientific and industrial domains. frontiersin.org Their applications are extensive, ranging from medicinal chemistry to agriculture and materials science. frontiersin.orgtaylorandfrancis.com In medicine, organophosphorus compounds are integral to the development of antiviral and anticancer drugs. researchgate.net For instance, phosphonates are stable analogs of natural phosphates and are found in several clinically used antiviral medications. Furthermore, bisphosphonates are a class of drugs used to treat bone-related diseases.

The utility of organophosphorus compounds also extends to agriculture, where they are primary components of herbicides, pesticides, and insecticides. taylorandfrancis.com In the field of material science, their inherent flame-retardant properties are highly valued, offering an environmentally conscious alternative with low smoke and toxicity. frontiersin.org The phosphoryl (P=O) group, a key feature of 4-methoxyphenylphosphonic dichloride, is known for its high coordination ability with metals, making these compounds useful as metal extractants. frontiersin.org The study of specific molecules like this compound provides deeper insights into the structure-activity relationships that govern the diverse functions of this chemical class.

Role as a Key Intermediate in Chemical Synthesis

The two chlorine atoms attached to the phosphorus center in this compound are reactive leaving groups, making the compound an excellent electrophile and a versatile intermediate for chemical synthesis. This reactivity allows for the facile introduction of the 4-methoxyphenylphosphonyl moiety into a wide range of other molecules through nucleophilic substitution reactions. For example, the dichloride can be reacted with alcohols or phenols to form the corresponding phosphonic esters, or with amines to yield phosphonamides.

These derivative compounds are not merely synthetic curiosities; they are often precursors to molecules with specific, desirable properties. For instance, the broader class of phosphonic dichlorides, such as methylphosphonic dichloride, serves as a known intermediate in the production of flame-retardants and compounds with insecticidal activity. google.com Similarly, derivatives of arylphosphonic dichlorides are explored for their potential biological activities. The synthesis of phenylthiophosphoryl dichloride derivatives, for example, has been investigated for the development of new anti-cancer and anti-inflammatory drugs. researchgate.net Thus, this compound represents a key starting material for accessing a library of compounds with potential applications in medicinal chemistry, catalysis, and materials science.

Scope and Research Focus on Arylphosphonic Dichlorides

Research into arylphosphonic dichlorides, including this compound, encompasses their synthesis, reactivity, and the properties of their derivatives. A significant area of investigation is the development of efficient synthetic routes to these compounds. One of the classic and effective methods for creating a carbon-phosphorus bond on an aromatic ring is the Friedel-Crafts reaction. wikipedia.org This involves reacting an aromatic compound, such as anisole (B1667542) (methoxybenzene), with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.nettandfonline.com Subsequent oxidation of the resulting phosphonous dichloride yields the desired phosphonic dichloride. tandfonline.com Researchers have also explored greener synthetic approaches, such as using ionic liquids as catalysts to minimize waste and simplify product isolation. researchgate.net

Another major focus of research is the study of the physicochemical properties of these compounds. For example, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organophosphorus compounds. Studies have correlated the ³¹P chemical shifts of substituted arylphosphonic dichlorides with electronic parameters of the substituents on the aromatic ring. tandfonline.com This research helps in understanding how electron-donating groups, like the methoxy (B1213986) group in this compound, influence the electronic environment of the phosphorus atom and, consequently, its reactivity. tandfonline.com This fundamental understanding is crucial for the rational design of new organophosphorus molecules with tailored properties for specific applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-dichlorophosphoryl-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2O2P/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFIFCKKPQFWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191069 | |

| Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37632-18-1 | |

| Record name | P-(4-Methoxyphenyl)phosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37632-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037632181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic dichloride, (p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyphenylphosphonic Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 4 Methoxyphenylphosphonic Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

4-Methoxyphenylphosphonic dichloride is a versatile reagent in organophosphorus chemistry, primarily owing to the high reactivity of the phosphorus-chlorine bonds. The phosphorus atom in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Nucleophilic substitution at the phosphorus center is a fundamental reaction of this compound, proceeding through a substitution at the tetrahedral phosphorus atom. leah4sci.com These reactions typically follow a concerted SN2-type mechanism or a stepwise addition-elimination pathway involving a pentacoordinate intermediate. researchgate.netorganic-chemistry.org The nature of the nucleophile, solvent, and reaction conditions can influence the operative mechanism. researchgate.net

Formation of Phosphonates and Phosphinates

The reaction of this compound with alcohols or phenols in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the liberated hydrogen chloride, readily yields the corresponding dialkyl or diaryl 4-methoxyphenylphosphonates. This reaction is a standard method for the synthesis of phosphonate (B1237965) esters. organic-chemistry.org The reaction proceeds via a stepwise nucleophilic substitution of the two chlorine atoms.

A general scheme for this reaction is as follows:

Step 1: The first equivalent of alcohol attacks the electrophilic phosphorus center, leading to the displacement of one chloride ion and the formation of a phosphonochloridate intermediate.

Step 2: A second equivalent of alcohol reacts with the intermediate to displace the remaining chloride ion, affording the final phosphonate diester.

The reaction conditions can be controlled to favor either mono- or di-substitution, providing access to a variety of phosphonate derivatives.

Interactive Table: Synthesis of Dialkyl 4-Methoxyphenylphosphonates

| Nucleophile (Alcohol) | Base | Product |

|---|---|---|

| Methanol | Triethylamine | Dimethyl 4-methoxyphenylphosphonate |

| Ethanol | Pyridine | Diethyl 4-methoxyphenylphosphonate |

| Isopropanol | Triethylamine | Diisopropyl 4-methoxyphenylphosphonate |

The synthesis of phosphinates from this compound can be achieved through the reaction with organometallic reagents, such as Grignard reagents (R-MgX). This reaction introduces a new carbon-phosphorus bond, converting the phosphonic dichloride into a phosphinic chloride, which can be further reacted or hydrolyzed to the corresponding phosphinic acid or ester. The reaction involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic phosphorus atom, displacing a chloride ion. A second equivalent of the Grignard reagent can react to form a tertiary phosphine (B1218219) oxide.

Synthesis of Phosphoramidates and Diazaphospholidines

The reaction of this compound with primary or secondary amines is a common route for the synthesis of phosphoramidates . beilstein-journals.org This reaction is analogous to the formation of phosphonates, with the amine acting as the nucleophile. Typically, two equivalents of the amine are used per P-Cl bond: one to act as the nucleophile and the second to act as a base to sequester the HCl produced. Alternatively, an external base like triethylamine can be used. beilstein-journals.org The reaction can be modulated to produce mono- or diamides. These phosphoramidate (B1195095) derivatives are of significant interest, particularly in medicinal chemistry as prodrugs for nucleotides. beilstein-journals.org

The synthesis of diazaphospholidines , which are five-membered heterocyclic compounds containing two nitrogen atoms and one phosphorus atom in the ring, can be achieved by reacting this compound with a 1,2-diamine, such as ethylenediamine. In this reaction, both chlorine atoms are displaced by the nitrogen atoms of the diamine in an intramolecular cyclization reaction, forming the stable five-membered ring.

Enantioselective Transformations

The prochiral nature of this compound, with its two identical chloride leaving groups, makes it an excellent substrate for enantioselective desymmetrization reactions. These reactions allow for the creation of P-stereogenic centers, which are of great importance in the development of chiral ligands, catalysts, and pharmaceuticals. researchgate.netresearchgate.net

Hydrogen-Bond-Donor Catalyzed Desymmetrization with Amines

Recent advancements have demonstrated the use of hydrogen-bond-donor catalysts for the enantioselective desymmetrization of prochiral phosphonic dichlorides like this compound. researchgate.net In this approach, a chiral catalyst, often a derivative of a natural product, activates one of the P-Cl bonds towards nucleophilic attack by an amine. This activation occurs through the formation of hydrogen bonds between the catalyst and the phosphonic dichloride, creating a chiral environment around the phosphorus center. This chiral environment directs the incoming amine nucleophile to attack one of the two enantiotopic P-Cl bonds preferentially, leading to the formation of one enantiomer of the resulting chlorophosphonamidate in excess. researchgate.net

Stereospecificity in Chlorophosphonamidate Formation

The formation of chlorophosphonamidates from this compound and an amine in the presence of a chiral catalyst is a highly stereospecific process. The catalyst-substrate complex creates a defined three-dimensional structure that favors one reaction pathway over the other, leading to high enantiomeric excess (ee) of the product. researchgate.net The resulting P-stereogenic chlorophosphonamidates are versatile intermediates that can undergo further nucleophilic substitution at the remaining P-Cl bond with retention or inversion of configuration, depending on the reaction conditions and the nucleophile. This allows for the synthesis of a wide array of enantiomerically enriched phosphonamidates and other P-chiral compounds. wisc.edu

Utility as P-Stereogenic Building Blocks

The enantiomerically enriched chlorophosphonamidates derived from this compound are valuable P-stereogenic building blocks. researchgate.net They can be converted into a diverse range of other P-chiral compounds, such as phosphonates, phosphonamidates, and phosphinates, with high stereochemical fidelity. wisc.edu These P-stereogenic molecules have found applications as chiral ligands in asymmetric catalysis and as key components of biologically active molecules. researchgate.net The ability to generate these building blocks from a readily available prochiral starting material like this compound is a significant advancement in the field of asymmetric organophosphorus chemistry. researchgate.net

Polymerization and Oligomerization Reactions

This compound serves as a key monomer in various polymerization reactions, leading to the formation of high-performance polymers with desirable thermal and mechanical properties.

Coupling with Bisfluoro Monomers

While direct coupling of this compound with bisfluoro monomers is not extensively documented, the related compound, bis(4-fluorophenyl)phenyl phosphine oxide (BFPPO), is widely used in such reactions. Aromatic nucleophilic substitution polycondensation of BFPPO with various difluoro monomers and thiobisbenzenethiol has been employed to synthesize sulphonated poly(phenylene sulphide) terpolymers. These terpolymers are subsequently oxidized to yield sulphonated poly(phenylene sulphone) terpolymers, which exhibit high thermal and oxidative stability, making them suitable for applications such as proton exchange membranes in fuel cells.

Polycondensation with Diphenols for Poly(arylene ether phosphine oxide)s

A significant application of phosphine oxides derived from chloro- or fluoro-functionalized precursors is in the synthesis of poly(arylene ether phosphine oxide)s (PEPOs) through polycondensation with diphenols. These reactions typically involve the nucleophilic aromatic substitution of bis(4-fluorophenyl)phosphine (B1338915) oxides with various bisphenols. The resulting PEPOs are known for their high molecular weights, excellent thermal stability, and good solubility in common organic solvents. colab.ws

The properties of the resulting PEPOs can be tailored by the choice of the diphenol comonomer. For instance, the incorporation of bulky cardo groups, such as those derived from 9,9-bis(4-hydroxy-3,5-dimethylphenyl)fluorene (BHDPF) or 3,3-bis(4-hydroxyphenyl)phthalide, can enhance the glass transition temperature, solubility, and refractive index of the polymers. Similarly, the use of asymmetric bisphenols can disrupt polymer chain packing, leading to amorphous polymers with improved processability. The inclusion of nitrile groups can lead to strong intermolecular interactions, resulting in high tensile strengths and moduli.

| Bisphenol Monomer | Resulting PEPO Properties | Reference |

|---|---|---|

| 4,4′-bis(4-hydroxyphenyl)valeric acid | Good thermal stability (Tg: 205-245 °C), good optical transparency. | colab.ws |

| 9,9-bis(4-hydroxy-3,5-dimethylphenyl)fluorene (BHDPF) | High thermal stability (Tg: 289-321 °C), high refractive indices (1.623–1.635). | |

| 3,3-bis(4-hydroxyphenyl)phthalide | Excellent thermal stability (Tg: 265-305 °C), high refractive indices (1.618–1.632). | |

| 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | Excellent thermal stability (Tg: 280-320 °C), high refractive indices (1.625–1.640). | |

| 2,6-bis(4-hydroxy-3,5-dicyanophenyl)-4-methylphenol | Excellent thermal stability (Tg: 275-315 °C), high tensile strengths (95–115 MPa). | |

| Bisphenols with bulky side groups (e.g., 4,4′-(9-fluorenylidene)diphenol) | High gas permeability and selectivity. | |

| 1-(4-hydroxyphenyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethane | Good solubility and processability due to asymmetric structure. |

Self-Condensation Pathways to Hyperbranched Polymers

The self-condensation of AB2-type monomers derived from this compound offers a route to hyperbranched polymers. For example, (4-hydroxyphenyl)phenylphosphine oxide, an AB2 monomer prepared from (4-methoxyphenyl)phenylphosphine oxide, undergoes self-condensation at high temperatures in the presence of an acid catalyst to yield a hyperbranched poly(phenylphosphine oxide). These hyperbranched polymers are typically soluble in common organic solvents and possess a high degree of branching.

Alternatively, hyperbranched poly(ether phosphine oxide)s can be synthesized via the A2 + B3 polycondensation of a bis(4-fluorophenyl)phosphine oxide (A2 type monomer) with a trihydroxybenzene (B3 type monomer). Another approach involves the self-condensation of an AB2 monomer like 3,5-bis(4-fluorobenzoyl)phenylphosphine oxide. These hyperbranched polymers exhibit good thermal stability and are being explored for applications as flame retardants, adhesives, and coatings.

Other Significant Reaction Pathways

Beyond polymerization, this compound and its derivatives are involved in other important chemical transformations.

Reactions for the Generation of Chemical Precursors to Hydrogen Sulfide (B99878) Donors

Phosphine-based compounds have emerged as a significant class of hydrogen sulfide (H₂S) donors, which are valuable tools for studying the biological roles of H₂S. A notable example is (p-methoxyphenyl)phosphine-bis(propanoic acid) (P-H2S), a novel H₂S donor that releases H₂S in a pH-dependent manner. The synthesis of such donors often involves precursors derived from arylphosphonic dichlorides. These phosphine-based donors are being investigated for their potential therapeutic applications in cardiovascular diseases and other conditions.

Advanced Synthetic Applications of 4 Methoxyphenylphosphonic Dichloride Derivatives

Organic Synthesis Reagent in Complex Molecule Construction

While direct, multi-step total syntheses of complex natural products employing 4-methoxyphenylphosphonic dichloride derivatives as key reagents are not extensively documented in dedicated studies, the functional groups these derivatives can install are integral to the assembly of intricate molecular frameworks. The phosphonate (B1237965) moiety, readily introduced via derivatives of this compound, is a cornerstone of many biologically active molecules and complex organic structures.

The reactions of phosphonic dichlorides are well-established routes to phosphonic acid esters and amides. For instance, the reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding phosphonic esters. Similarly, reaction with primary or secondary amines affords phosphonic amides. These transformations are fundamental in the field of organophosphorus chemistry and provide access to a wide array of building blocks for more complex syntheses.

The resulting 4-methoxyphenylphosphonate esters can be further elaborated. For example, the phosphonate group can be used in the Horner-Wadsworth-Emmons reaction to form alkenes with high stereoselectivity, a critical step in the synthesis of many natural products and pharmaceuticals. The electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity and solubility of these reagents.

Precursor for Advanced Organophosphorus Compounds

This compound is a valuable starting material for the synthesis of a diverse range of advanced organophosphorus compounds, including novel heterocyclic systems and functionalized polymers. The ability to introduce the 4-methoxyphenylphosphonyl group into various molecular scaffolds underpins its utility in this area.

The synthesis of heterocyclic systems containing phosphorus is of significant interest due to their applications in coordination chemistry and catalysis nih.gov. Arylphosphonic dichlorides, such as this compound, are key precursors in the synthesis of these heterocycles. By reacting with bifunctional nucleophiles, a variety of ring systems can be constructed.

For example, the condensation of this compound with diols, diamines, or amino alcohols can lead to the formation of five-, six-, or seven-membered heterocyclic compounds containing a phosphorus atom in the ring. The general scheme for such a reaction involves the stepwise or one-pot reaction of the phosphonic dichloride with the binucleophile, often in the presence of a base to scavenge the HCl produced.

Table 1: Examples of Heterocyclic Systems from Arylphosphonic Dichlorides

| Binucleophile | Resulting Heterocycle Type |

|---|---|

| Ethane-1,2-diol | 1,3,2-Dioxaphospholane |

| Propane-1,3-diol | 1,3,2-Dioxaphosphinane |

| Ethane-1,2-diamine | 1,3,2-Diazaphospholidine |

These heterocyclic systems can exhibit unique stereochemical properties and serve as ligands for transition metals or as intermediates in the synthesis of more complex molecules. The 4-methoxyphenyl (B3050149) group can impart specific electronic and steric properties to these heterocyclic systems, influencing their reactivity and coordination behavior.

The modification of polymers to introduce specific functional groups is a powerful tool for creating materials with tailored properties. Derivatives of this compound can be used to functionalize polymers, thereby introducing phosphonate moieties onto the polymer backbone or as side chains. This can be achieved through the reaction of the phosphonic dichloride or its more reactive derivatives with functional groups present on the polymer, such as hydroxyl or amino groups.

A significant application in this area is the synthesis of poly(organophosphazenes). These are polymers with a backbone of alternating phosphorus and nitrogen atoms. The properties of poly(organophosphazenes) can be finely tuned by the nature of the organic side groups attached to the phosphorus atoms. While poly(dichlorophosphazene) (B1141720) is the common precursor, the principles of nucleophilic substitution are applicable to other phosphorus-halogen containing species dtic.milacs.org. The reaction of poly(dichlorophosphazene) with sodium 4-methoxyphenoxide, derived from 4-methoxyphenol, would lead to a poly(aryloxyphosphazene) with 4-methoxyphenyl groups dtic.milacs.orgacs.org. Such polymers are known for their thermal stability and can be designed to be biodegradable or biostable depending on the co-substituents nih.gov.

Another approach is the polycondensation of this compound with diols to form polyphosphonates. Research has shown that various arylphosphonic dichlorides undergo polycondensation with bisphenols to yield polyphosphonates with varying properties researchgate.net. These polymers are of interest for their flame-retardant properties and potential as engineering plastics.

Table 2: Polycondensation of Phenylphosphonic Dichloride with Bisphenols

| Bisphenol | Resulting Polymer | Inherent Viscosity (dL/g) |

|---|---|---|

| Bisphenol A | Poly(phenylphosphonate of Bisphenol A) | 0.25 - 0.48 |

| 4,4'-Biphenol | Poly(phenylphosphonate of 4,4'-Biphenol) | Data not specified |

| Hydroquinone | Poly(phenylphosphonate of Hydroquinone) | Data not specified |

Data adapted from studies on phenylphosphonic dichloride, which serves as a model for the reactivity of this compound researchgate.net.

Development of Catalytic Ligands and Reagents

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Derivatives of this compound are valuable precursors for the synthesis of ligands and reagents used in catalysis.

Phosphine (B1218219) chalcogenides, particularly phosphine sulfides and selenides, are an important class of ligands for transition metal catalysis. They exhibit different electronic and steric properties compared to their parent phosphines and can lead to catalysts with unique reactivity and selectivity. While the direct synthesis of phosphine chalcogenides from this compound is a multi-step process, the underlying organophosphorus chemistry is well-established.

First, the phosphonic dichloride would be reduced to the corresponding phosphine. This can be a challenging transformation, but methods for the reduction of phosphonic acids and their derivatives are known. The resulting 4-methoxyphenylphosphine could then be reacted with elemental sulfur or selenium, or with other chalcogen transfer reagents, to yield the desired phosphine chalcogenide. A recent study describes the synthesis of phosphine sulfides using tetrabutylammonium (B224687) thiocyanate, which is a versatile method applicable to a range of phosphines dtic.milacs.org.

These phosphine chalcogenide ligands can then be coordinated to various transition metals, such as palladium, rhodium, or ruthenium, to form catalytically active complexes for a variety of organic transformations, including cross-coupling reactions and hydrogenations nih.govgoogle.com. The electronic properties of the 4-methoxyphenyl group can influence the donor ability of the phosphorus center and, consequently, the catalytic activity of the resulting metal complex.

The immobilization of homogeneous catalysts on solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Polymer-supported phosphine ligands are widely used for this purpose nih.gov. Derivatives of this compound can be utilized to anchor phosphine moieties to a polymer support.

One strategy involves the preparation of a polymer with pendant hydroxyl or amino groups, which can then be reacted with this compound to form a polymer-bound phosphonic acid or amide. Subsequent reduction would yield a polymer-supported phosphine. Alternatively, a monomer containing the 4-methoxyphenylphosphonyl group could be synthesized and then polymerized or co-polymerized to create the functionalized support.

These polymer-supported phosphines can then be used to complex with transition metals to create heterogeneous catalysts for reactions such as the Heck, Suzuki, and Sonogashira couplings nih.govnih.gov. The use of a polymer support facilitates the separation of the catalyst from the reaction mixture, allowing for its reuse and reducing metal contamination in the final product.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenol |

| Bisphenol A |

| 4,4'-Biphenol |

| Hydroquinone |

| Poly(dichlorophosphazene) |

| Tetrabutylammonium thiocyanate |

| Ethane-1,2-diol |

| Propane-1,3-diol |

| Ethane-1,2-diamine |

Spectroscopic and Structural Characterization of 4 Methoxyphenylphosphonic Dichloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organophosphorus compounds, with Phosphorus-31 (³¹P) NMR being particularly informative about the local environment of the phosphorus atom. wikipedia.org Concurrently, Proton (¹H) and Carbon-13 (¹³C) NMR provide crucial data for the complete structural assignment of the molecule.

Phosphorus-31 NMR Chemical Shift Analysis

The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, offers high sensitivity and yields sharp NMR signals, making it an excellent probe for structural and electronic studies. wikipedia.org The chemical shift of the ³¹P nucleus in 4-Methoxyphenylphosphonic Dichloride is a sensitive indicator of the electronic environment surrounding the phosphorus atom.

The electronic influence of the substituents on the aromatic ring can be quantitatively assessed by correlating the ³¹P NMR chemical shifts with Hammett (σ) and Taft (σ*) parameters. For arylphosphonic dichlorides, it has been observed that electron-withdrawing substituents on the aryl ring lead to a downfield shift (deshielding) of the ³¹P nucleus. cdnsciencepub.com Conversely, electron-donating groups, such as the methoxy (B1213986) group in this compound, increase the shielding of the phosphorus nucleus, resulting in an upfield shift compared to unsubstituted phenylphosphonic dichloride. cdnsciencepub.com This trend is contrary to what is often seen in other series of organophosphorus compounds, where electron-withdrawing groups cause an upfield shift. cdnsciencepub.com

This "normal" chemical shift trend in arylphosphonic dichlorides suggests that the diamagnetic shielding effect, arising from increased electron density on the phosphorus atom due to the electron-donating methoxy group, is the dominant factor influencing the chemical shift. cdnsciencepub.com The correlation with Hammett parameters allows for a predictive understanding of how different substituents will modulate the electronic environment and, consequently, the ³¹P chemical shift of these compounds.

The following table illustrates the general trend of ³¹P chemical shifts with varying electronic effects of para-substituents in arylphosphonic dichlorides.

| Substituent (X) | Hammett Constant (σp) | Expected ³¹P Chemical Shift Trend (Relative to X=H) |

| -NO₂ | +0.78 | Downfield |

| -Cl | +0.23 | Downfield |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Upfield |

| -OCH₃ | -0.27 | Upfield |

Interactive Data Table: This table demonstrates the expected qualitative shifts based on the electronic nature of the substituent.

The shielding of the ³¹P nucleus is a complex interplay of several factors, including the nature of the P=O bond and stereoelectronic effects like the gamma effect. The paramagnetic shielding term often dominates the chemical shift in ³¹P NMR, which is influenced by the energies of excited states and bond overlap. wikipedia.org

Furthermore, steric effects, such as the gamma-gauche effect, can also influence the ³¹P chemical shift. While more pronounced in aliphatic chains, the orientation of the methoxy group relative to the P-C bond could have a minor shielding influence on the phosphorus nucleus.

Proton and Carbon-13 NMR in Structural Elucidation

In the ¹H NMR spectrum , the aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the downfield region (around 7-8 ppm), characteristic of a para-substituted benzene (B151609) ring. The coupling between the ortho and meta protons results in this splitting pattern. The methoxy group protons give rise to a sharp singlet further upfield (around 3-4 ppm). The integration of these signals confirms the ratio of aromatic to methoxy protons. For the related phenylphosphonic dichloride, the aromatic protons appear at approximately 7.6 to 8.0 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the aromatic ring will show distinct signals, with their chemical shifts influenced by the methoxy and the phosphonic dichloride substituents. The carbon attached directly to the phosphorus atom (C-1) will exhibit a doublet due to one-bond coupling (¹JPC), a characteristic feature in the ¹³C NMR of organophosphorus compounds. The methoxy carbon will appear as a singlet at a typical upfield chemical shift. The symmetry of the para-substituted ring means that only four signals are expected for the aromatic carbons. masterorganicchemistry.com For instance, in toluene, which also has a plane of symmetry, five signals are observed for the seven carbon atoms. masterorganicchemistry.com

The following table provides expected chemical shift ranges and multiplicities for this compound in ¹H and ¹³C NMR.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant |

| ¹H | Aromatic (ortho to -P(O)Cl₂) | ~7.9-8.1 | Doublet | ³JHH |

| ¹H | Aromatic (meta to -P(O)Cl₂) | ~7.0-7.2 | Doublet | ³JHH |

| ¹H | Methoxy (-OCH₃) | ~3.8-4.0 | Singlet | - |

| ¹³C | C-1 (ipso-carbon) | ~125-135 | Doublet | ¹JPC |

| ¹³C | C-2, C-6 (ortho-carbons) | ~115-125 | Doublet | ²JPC |

| ¹³C | C-3, C-5 (meta-carbons) | ~130-140 | Doublet | ³JPC |

| ¹³C | C-4 (para-carbon) | ~160-165 | Singlet | ⁴JPC (often unresolved) |

| ¹³C | Methoxy (-OCH₃) | ~55-60 | Singlet | ³Jpoc |

Interactive Data Table: This table serves as a guide for the interpretation of ¹H and ¹³C NMR spectra of this compound.

Identification of Degradation Products via NMR

This compound is susceptible to hydrolysis. NMR spectroscopy is a powerful tool to monitor this degradation. Upon reaction with water, the P-Cl bonds are sequentially replaced by P-OH groups, leading to the formation of 4-methoxyphenylphosphonic acid.

The ³¹P NMR spectrum would show the appearance of new signals at different chemical shifts corresponding to the phosphonic acid and any intermediate monochloride species. For example, a study on the hydrolysis of related phosphonates showed distinct ³¹P signals for the starting material and the hydrolyzed product. researchgate.net Similarly, the ¹H and ¹³C NMR spectra would exhibit changes in the chemical shifts of the aromatic protons and carbons adjacent to the phosphorus center due to the change in the substituent from -P(O)Cl₂ to -P(O)(OH)₂.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. savemyexams.com These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of key functional groups.

For this compound, the IR and Raman spectra are dominated by vibrations associated with the P=O, P-Cl, P-C, and C-O bonds, as well as the vibrations of the aromatic ring.

The most prominent and characteristic absorption in the IR spectrum is the strong P=O stretching vibration (ν(P=O)), which is expected to appear in the region of 1250-1300 cm⁻¹. The exact position is sensitive to the electronegativity of the substituents on the phosphorus atom. The two P-Cl stretching vibrations (ν(P-Cl)) are expected to be found in the lower frequency region, typically between 450 and 600 cm⁻¹.

The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations that are indicative of the para-substitution pattern. The C-O stretching of the methoxy group will also be present. For comparison, the IR spectrum of the related phenylphosphonic dichloride shows characteristic absorptions for the phenyl group and the P(O)Cl₂ moiety. nist.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O | Stretch | 1250 - 1300 | Strong |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (methoxy) | Stretch | 2850 - 2960 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C (ether) | Asymmetric Stretch | 1240 - 1260 | Strong |

| C-O-C (ether) | Symmetric Stretch | 1020 - 1040 | Medium |

| P-Cl | Stretch | 450 - 600 | Strong |

| P-C (aryl) | Stretch | 700 - 800 | Medium |

Interactive Data Table: This table provides a reference for identifying key functional groups in the vibrational spectra of this compound.

Characteristic Band Assignments (e.g., P=O, C-O-P Linkages)

Infrared (IR) spectroscopy is a principal tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, specific regions of the IR spectrum are indicative of key structural features, particularly the phosphoryl (P=O) and ether (C-O-C/C-O-P) linkages.

P=O Stretch: The phosphoryl group gives rise to a strong and distinct absorption band. In protonated diethyl phosphate (B84403), the P=O stretch is observed around 1295 cm⁻¹. nih.gov For phosphonic dichlorides, this stretching vibration is typically found in the 1250-1300 cm⁻¹ range. The exact position can shift based on the electronic effects of the aryl substituent.

C-O-P and P-O-C Linkages: The vibrations associated with the C-O-P ester linkages and the P-O-C bonds within phosphate and phosphonate (B1237965) derivatives are complex. In studies of diethyl phosphate complexes, asymmetric P-O alkoxy stretching modes are found near 754 and 918 cm⁻¹, while symmetric stretching occurs around 779 cm⁻¹. nih.gov Combinations of P=O and P-O-C stretching modes can also appear at higher frequencies, such as 1035 and 1142 cm⁻¹. nih.gov

Aromatic C-O Stretch: The methoxy group on the phenyl ring will also produce a characteristic C-O stretching band, typically observed in the region of 1250 cm⁻¹ for aryl ethers.

Table 1: Expected IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phosphoryl (P=O) | Stretch | 1250 - 1300 | Strong |

| Aryl-O (Methoxy) | Stretch | ~1250 | Strong |

| P-O-C (Derivative) | Asymmetric Stretch | 900 - 1070 | Medium-Strong |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the monoisotopic mass is calculated to be 223.95607 Da. nih.gov Mass spectrometry analysis, often using techniques like electrospray ionization (ESI) or electron ionization (EI), would confirm this molecular weight. Under ESI conditions, which involve soft ionization, the compound is often observed as various adducts. For example, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions are commonly detected. uni.lu

Electron ionization is a higher-energy technique that leads to characteristic fragmentation of the molecule. Based on the structure of this compound and data from related compounds like methylphosphonyl dichloride, likely fragmentation pathways would include the loss of a chlorine atom (Cl•), the entire P(O)Cl₂ group, or cleavage of the methoxy group. nist.gov

Table 2: Predicted m/z for Adducts of this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₈Cl₂O₂P]⁺ | 224.96335 |

| [M+Na]⁺ | [C₇H₇Cl₂O₂PNa]⁺ | 246.94529 |

| [M+K]⁺ | [C₇H₇Cl₂O₂PK]⁺ | 262.91923 |

| [M-H]⁻ | [C₇H₆Cl₂O₂P]⁻ | 222.94879 |

Data sourced from predicted values. uni.lu

X-ray Crystallography and Diffraction Studies

X-ray crystallography and diffraction are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. These techniques provide precise measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's properties.

While crystal structure data for this compound is not prevalent, extensive research has been conducted on related arylphosphonic acid and phosphonate derivatives. mdpi.com These studies reveal key structural motifs and intermolecular interactions, such as hydrogen bonding, that govern the solid-state packing. mdpi.com

When a phosphonic acid or its derivative is used to modify a surface or create a hybrid material, confirming the presence and chemical state of the phosphorus group is essential. X-ray-based spectroscopic methods are powerful, non-destructive techniques for this type of compositional analysis. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS can identify and quantify the elemental composition of a material's surface. By measuring the binding energy of core-level electrons, it can confirm the presence of phosphorus and provide information about its oxidation state and local bonding environment. It is a key technique for examining the heterogeneity of a sample surface. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) and Wavelength-Dispersive X-ray Spectroscopy (WDX/WDS): Often coupled with scanning electron microscopy, these techniques analyze the characteristic X-rays emitted from a sample when bombarded with an electron beam. They can map the elemental distribution on a surface, confirming that phosphorus-containing groups have been successfully incorporated into a material. WDX techniques are often recommended for more trustworthy quantification of phosphorus compared to EDX methods alone. mdpi.com

Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry: In specialized applications, the reactivity of phosphorus groups can be probed. For example, gas-phase ion-molecule reactions within an FT-ICR mass spectrometer can be used to assess the accessibility of phosphate moieties in modified biomolecules, providing indirect structural information. nih.gov

Computational and Theoretical Investigations of 4 Methoxyphenylphosphonic Dichloride and Analogues

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a powerful lens through to examine molecular structure and properties. However, specific DFT studies on 4-Methoxyphenylphosphonic Dichloride are not available in the public research domain. To understand its potential characteristics, we must look to general principles and studies on analogous compounds, such as phenylphosphonic dichloride.

Exploration of Tautomeric Equilibria and Conformational Analysis

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for many organic compounds. For this compound, potential tautomeric forms are not prominently discussed in the literature, suggesting the phosphonyl form (with a P=O double bond) is significantly more stable than any potential phosphite-like tautomers.

Conformational analysis, however, would be a critical area of investigation. The primary focus would be the rotational barrier around the C-P bond, which dictates the orientation of the 4-methoxyphenyl (B3050149) ring relative to the dichlorophosphonyl group. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing phosphonyl group would influence the torsional potential energy surface. It is hypothesized that the lowest energy conformation would involve a specific dihedral angle to minimize steric hindrance and optimize electronic interactions. Comparative analysis with phenylphosphonic dichloride would be invaluable, as the methoxy group at the para position is expected to significantly influence the electronic environment of the phenyl ring and, consequently, the conformational preferences.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is defined by the interplay of the aromatic ring, the methoxy substituent, and the phosphonyl chloride moiety. The phosphorus atom, in its +5 oxidation state, is bonded to an oxygen atom and two chlorine atoms, as well as the phenyl ring. This arrangement creates a complex electronic environment.

A DFT analysis would typically involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. For this molecule, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be centered on the phosphorus atom and the P-Cl bonds, indicating their susceptibility to nucleophilic attack.

The electron-donating nature of the para-methoxy group would raise the energy of the HOMO compared to unsubstituted phenylphosphonic dichloride, likely narrowing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. Analysis of the molecular electrostatic potential (MEP) would visualize the electron distribution, highlighting the electronegative regions around the phosphoryl oxygen and chlorine atoms as likely sites for electrophilic interaction.

Structure-Reactivity Relationships

The correlation between a molecule's structure and its reactivity is a fundamental concept in chemistry. For this compound, these relationships are inferred from its constituent functional groups.

Correlation of Electronic Environments with Reaction Mechanisms

The electronic environment of this compound is heavily polarized. The strong electron-withdrawing effect of the P=O group and the two chlorine atoms creates a highly electrophilic phosphorus center. This makes the compound susceptible to nucleophilic substitution reactions, where the chloride ions act as leaving groups.

The para-methoxy group, being an electron-donating group, enriches the phenyl ring with electron density. This electronic push towards the phosphorus atom can modulate the reactivity at the phosphorus center compared to the unsubstituted phenylphosphonic dichloride. The precise nature of this modulation—whether it enhances or slightly dampens the reactivity towards nucleophiles—would be a key question for a detailed computational study to answer. Such a study would involve modeling reaction pathways with various nucleophiles and calculating the activation energies to predict reaction kinetics.

Steric Effects on Reaction Pathways and Selectivity

The dichlorophosphonyl group is sterically demanding. While the 4-methoxyphenyl group itself presents some steric bulk, the primary steric hindrance to an incoming nucleophile would be from the chlorine atoms and the phosphoryl oxygen. The approach of a nucleophile to the phosphorus center is governed by these steric factors, influencing the trajectory of attack and the geometry of the transition state.

In reactions involving bulky nucleophiles, steric hindrance could become a significant factor, potentially leading to slower reaction rates compared to smaller nucleophiles. However, for most common reactions, the electronic effects are likely to be the dominant factor in determining the reactivity of this compound.

Molecular Dynamics and Simulation Approaches

To date, no molecular dynamics (MD) simulation studies have been published specifically for this compound. MD simulations could provide invaluable insights into the dynamic behavior of this molecule in different environments, such as in various solvents or in the presence of other reactants.

An MD simulation would model the movements of the atoms over time, governed by a force field that approximates the interatomic forces. This would allow for the exploration of the conformational space in a dynamic sense, revealing the flexibility of the molecule and the timescales of conformational changes. For instance, the rotation around the C-P bond and the vibrational modes of the molecule could be studied in detail.

Furthermore, MD simulations could be employed to model the interaction of this compound with solvent molecules, providing a microscopic picture of the solvation process. This would be particularly useful for understanding its reactivity in different solvent systems. Simulations could also model the initial stages of its interaction with other molecules, paving the way for more detailed quantum mechanical calculations of the reaction mechanisms.

Applications in Materials Science and Polymer Chemistry

Flame Retardant Materials Development

The inherent phosphorus content of 4-Methoxyphenylphosphonic Dichloride makes it a prime candidate for the development of halogen-free flame retardant materials. Phosphorus-based flame retardants are known to be effective through both condensed-phase and gas-phase mechanisms. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and prevents the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle.

Polyphosphonates are a class of polymers that contain a phosphorus-oxygen-carbon linkage in their backbone. They can be synthesized through the polycondensation reaction of a phosphonic dichloride, such as this compound, with a diol, typically a bisphenol. The reaction proceeds with the elimination of hydrogen chloride, forming the phosphonate (B1237965) ester linkages.

While specific studies detailing the polycondensation of this compound are not extensively available in the reviewed literature, the synthesis of aromatic polyphosphonates from analogous compounds like phenoxy dichlorophosphate (B8581778) and phenylphosphonic dichloride with various bisphenols, such as 4,4'-sulphonyldiphenol (BPA), is well-documented. kpi.ua For instance, the low-temperature solution polycondensation of phenoxy dichlorophosphate with 4,4'-sulphonyldiphenol yields an aromatic polyphosphonate. kpi.ua The general reaction scheme involves the reaction of the phosphonic dichloride with the hydroxyl groups of the bisphenol in the presence of a base to neutralize the evolved HCl.

A plausible reaction for the synthesis of a polyphosphonate from this compound and Bisphenol A is depicted below:

n (CH₃O)C₆H₄P(O)Cl₂ + n HO-C₆H₄-C(CH₃)₂-C₆H₄-OH → [-(O)P(C₆H₄OCH₃)-O-C₆H₄-C(CH₃)₂-C₆H₄-O-]n + 2n HCl

The properties of the resulting polyphosphonate, such as its molecular weight, solubility, and thermal characteristics, would be influenced by the specific reaction conditions, including temperature, solvent, and the nature of the bisphenol co-monomer.

The incorporation of the 4-methoxyphenylphosphonate moiety into a polymer is expected to enhance its thermal stability and flame retardancy. The thermal degradation of such polymers typically involves the formation of a stable char layer. The amount of char formed is a critical factor in flame retardancy.

Studies on analogous aromatic polyphosphonates provide insight into the expected performance. For example, a polyphosphonate synthesized from phenoxy dichlorophosphate and 4,4'-sulphonyldiphenol begins to lose weight at around 300°C in both air and nitrogen atmospheres. kpi.ua At 800°C, the char yield is significantly higher under a nitrogen atmosphere (40%) compared to air (8%), indicating the formation of a thermally stable residue in the absence of oxygen. kpi.ua The Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion, is a common measure of flammability. An LOI value of 47.0 was reported for the aforementioned polyphosphonate, indicating excellent flame retardancy. kpi.ua

The thermal degradation of phosphorus-containing polymers often leads to the formation of polyphosphoric acid, which acts as a dehydrating agent and promotes charring. e3s-conferences.orgmdpi.com This char layer serves as a physical barrier, limiting the transport of heat to the polymer and the diffusion of flammable gases to the flame front.

Table 1: Thermal Properties of an Analogous Aromatic Polyphosphonate (Data sourced from a study on a polyphosphonate derived from phenoxy dichlorophosphate and 4,4'-sulphonyldiphenol) kpi.ua

| Property | Value |

| Glass Transition Temperature (Tg) | 69°C |

| Melt Temperature (Tm) | 133°C |

| Onset of Decomposition (TGA) | ~300°C |

| Char Yield at 800°C (Nitrogen) | 40% |

| Char Yield at 800°C (Air) | 8% |

| Limiting Oxygen Index (LOI) | 47.0 |

Surface Modification and Adsorption Phenomena

The phosphonyl dichloride group of this compound can be readily hydrolyzed to a phosphonic acid group (-P(O)(OH)₂). Phosphonic acids are known to strongly adsorb onto a variety of metal and metal oxide surfaces, forming stable, self-assembled monolayers. mdpi.comresearchgate.net This property makes this compound, via its hydrolyzed form, a potential agent for surface modification.

The adsorption process typically involves the condensation reaction between the hydroxyl groups of the phosphonic acid and the hydroxyl groups present on the surface of materials like metal oxides, leading to the formation of strong P-O-Metal bonds. researchgate.net This surface functionalization can be used to alter the surface properties of materials, such as their wettability, adhesion, and corrosion resistance. taylorfrancis.com For instance, the modification of zinc oxide nanoparticles with perfluorinated phosphonic acids has been shown to increase the stability of the nanoparticles. mdpi.comnih.gov

The adsorption of organophosphorus compounds on metal oxide surfaces is an active area of research, particularly for applications in sensing, catalysis, and environmental remediation. nih.gov Nanocrystalline metal oxides have been shown to destructively adsorb organophosphorus compounds at ambient temperatures. nih.gov The methoxy (B1213986) group on the phenyl ring of this compound could provide an additional site for interaction or further functionalization after surface attachment.

Phosphonic Acid Derivatives in Aluminum Oxide Surface Treatment

Phosphonic acids are increasingly investigated as effective agents for the surface treatment of aluminum and its native oxide layer (Al₂O₃). mdpi.com The strong interaction between the phosphonic acid headgroup and the aluminum oxide surface leads to the formation of a stable, covalent Al-O-P bond through a condensation reaction. mdpi.comgoogle.com This bond is more stable than those formed by other anchoring groups like carboxylic acids or silanes. ethz.ch This robust linkage is fundamental to creating durable surface modifications.

The treatment process involves the spontaneous adsorption of phosphonic acid molecules from a solution onto the hydroxylated aluminum oxide surface. mdpi.comgoogle.com This self-assembly process can be influenced by various factors, including the concentration of the phosphonic acid solution, immersion time, and the solvent used. google.comresearchgate.net The resulting organic layer can be a simple monolayer or be incorporated into a more complex organic or organic-inorganic hybrid coating. mdpi.com

Functionalized phosphonic acids, such as those with hydrophobic alkyl or fluorinated chains, can significantly alter the surface properties of aluminum, for instance, by increasing its hydrophobicity and creating a barrier to aqueous solutions. mdpi.comnih.gov This modification is crucial for enhancing the durability and performance of aluminum in various industrial applications. mdpi.comethz.ch

Table 1: Comparison of Phosphonic Acid Adsorption Characteristics on Aluminum Oxide

| Phosphonic Acid Derivative | Immersion Time for SAM formation | Resulting Surface Property | Reference |

| Decylphosphonic acid (DPA) | 15 min - 24 h | Hydrophobic | researchgate.netnih.gov |

| Octadecylphosphonic acid (ODPA) | 24 h | Hydrophobic, Low Adhesion | nih.govrsc.org |

| Perfluorodecylphosphonic acid (PFDP) | Not Specified | Highly Hydrophobic, Low Friction | nih.govosti.gov |

| Amino trimethylene phosphonic acid (ATMP) | 6 - 24 h | Enhanced Corrosion Resistance | ampp.org |

Molecular Structural Effects on Adsorption Kinetics and Layer Stability

The molecular structure of the phosphonic acid derivative plays a critical role in the dynamics of adsorption and the stability of the resulting self-assembled layer on aluminum oxide. ethz.chacs.org Key structural factors include the steric bulk of the molecule and the electronic environment of the phosphonic acid group. ethz.chnih.gov

Systematic studies have revealed two primary steady-state adsorption modes on aluminum surfaces: a dissolution-limiting physisorbed layer and a more protective, quasi-inhibiting chemisorbed layer. acs.orgnih.gov The transition between these modes is influenced by the molecular structure of the phosphonic acid.

Steric Effects: Phosphonic acids with greater steric hindrance, such as those with bulky alkyl or phenyl groups, have been shown to be more effective at inhibiting the dissolution of aluminum during the surface treatment process. ethz.ch This is attributed to the formation of a more densely packed chemisorbed layer that acts as a better physical barrier. ethz.ch The van der Waals interactions between long alkyl chains in molecules like octadecylphosphonic acid also contribute to the formation of compact and well-ordered adsorption films. researchgate.net

Electronic Effects: The electronic properties of substituents on the organic backbone of the phosphonic acid can modify the electron density of the phosphonic acid anchor group. ethz.ch Electron-withdrawing groups can decrease the electron density, potentially reducing the stability of the chemisorbed layer. Conversely, electron-donating groups, such as the methoxy group in 4-methoxyphenylphosphonic acid, would be expected to enhance the electron density of the phosphonic acid headgroup, potentially strengthening its interaction with the aluminum oxide surface.

The stability and ordering of the final monolayer are also governed by these molecular characteristics. For instance, a higher steric effect can lead to better stratification of the phosphonic acid layer with the aluminum oxide. ethz.ch Theoretical studies using density-functional based calculations have explored various adsorption modes (monodentate, bidentate, and tridentate) on different aluminum oxide and hydroxide (B78521) surfaces, finding that the preference for a specific adsorption site is strongly influenced by its geometry. researchgate.netresearchgate.net

Corrosion Inhibition Mechanisms via Self-Assembled Monolayers

Self-assembled monolayers (SAMs) of phosphonic acids are highly effective for protecting metals, particularly aluminum, from corrosion. mdpi.comresearchgate.net The primary mechanism of corrosion inhibition is the formation of a dense, highly ordered, and strongly bonded molecular layer that acts as a physical barrier, isolating the metal surface from corrosive agents in the environment. mdpi.comampp.org

The process begins with the strong chemisorption of the phosphonic acid headgroup to the native oxide layer of the aluminum, forming stable metal-oxygen-phosphorus (Al-O-P) bonds. mdpi.comresearchgate.net This creates a robust anchor for the monolayer. The organic tails of the phosphonic acid molecules then align and pack closely due to intermolecular van der Waals forces, especially in the case of long alkyl chains. researchgate.net This dense packing minimizes defects and blocks the penetration of water and corrosive ions to the metal surface. nih.gov

The effectiveness of the corrosion inhibition is highly dependent on the structure of the phosphonic acid. For example, functional groups that increase the hydrophobicity of the surface, such as fluorinated alkyl chains, can significantly enhance the barrier properties against aqueous corrosion. mdpi.commdpi.com Studies comparing different phosphonic acids have shown that longer alkyl chains generally provide better corrosion protection due to the formation of more compact and stable films. researchgate.net Electrochemical impedance spectroscopy (EIS) is a common technique used to evaluate the corrosion resistance of these modified surfaces, where a higher impedance value typically indicates better protection. ampp.org

Table 2: Research Findings on Corrosion Inhibition by Phosphonic Acid SAMs

| Phosphonic Acid Derivative | Substrate | Key Finding | Technique Used | Reference |

| Amino trimethylene phosphonic acid (ATMP) | Aluminum Flakes | Significantly enhanced corrosion resistance by blocking access of corrosive species. | EIS, XPS, FTIR | ampp.org |

| Fluorophosphonic acid | Carbon Steel | Achieved a very low corrosion rate (<0.15 mm/y) after 4-24h of layer formation. | Polarization Measurements | researchgate.net |

| Octadecylphosphonic acid (ODPA) | Aluminum | Forms a hydrophobic barrier, but does not significantly inhibit the transport of water to the oxide interface. | PM-IRRAS | nih.gov |

| Phenylphosphonic Acid Derivatives | Aluminum | Molecular structure (steric and electronic effects) dictates the formation of physisorbed vs. chemisorbed protective layers. | EIS, ICP-OES | ethz.chacs.org |

Role in Biological and Pharmaceutical Research Chemical Precursors and Derivatization

Precursor in Bioactive Organophosphorus Compound Synthesis

4-Methoxyphenylphosphonic Dichloride serves as a fundamental building block in the creation of more complex organophosphorus compounds, which are a cornerstone of many biological and pharmaceutical studies. Its reactive nature, stemming from the two chlorine atoms attached to the phosphorus center, allows for sequential and controlled introduction of various functional groups.

Building Blocks for P-Stereogenic Bioactive Targets

The synthesis of P-stereogenic compounds, which are molecules with a chiral phosphorus center, is a challenging yet crucial area of research, as the specific stereochemistry can dramatically influence biological activity. Pro-chiral phosphonic dichlorides, such as this compound, have emerged as valuable starting materials for creating these complex molecules.

A key strategy involves the asymmetric desymmetrization of the phosphonic dichloride. This process uses a chiral catalyst to control the enantioselective substitution of one of the chlorine atoms. This initial, highly controlled reaction breaks the symmetry of the starting material and sets the stereochemistry at the phosphorus center. The resulting aryl chlorophosphonamidates are themselves versatile P-stereogenic building blocks. frontiersin.org The remaining chlorine atom can then be displaced by another nucleophile, leading to the formation of a wide range of P-stereogenic phosphonates, phosphinates, and phosphonamidates with high optical purity. frontiersin.org

This method provides a powerful tool for accessing molecules with specific three-dimensional arrangements, which is critical for studying their interactions with biological systems like enzymes and receptors.

Synthesis of Phosphoramidates with Potential Research Relevance

Phosphoramidates, compounds containing a phosphorus-nitrogen bond, are of significant interest in medicinal chemistry and chemical biology. They are often used as prodrugs for nucleoside monophosphates, which can have antiviral or anticancer properties. nih.govjku.at The synthesis of phosphoramidates can be achieved through various routes, and dichlorophosphates are key reagents in some of these methods.

One of the earliest methods for synthesizing phosphoramidates involved the reaction of phosphoryl trichloride (B1173362) with an alcohol, followed by reaction with an amine. nih.gov A similar principle can be applied using this compound. The stepwise reaction involves the displacement of the chlorine atoms with an alcohol and then an amine, or vice versa, to form the desired phosphoramidate (B1195095). The presence of the 4-methoxyphenyl (B3050149) group can influence the reactivity and properties of the final compound.

Furthermore, aryl phosphonates, which can be synthesized from aryl phosphonic dichlorides, are useful precursors for creating phosphoramidates. nih.gov This two-step approach offers flexibility in the synthesis of diverse phosphoramidate structures for research purposes.

Chemical Transformation for Hydrogen Sulfide (B99878) Donors

Perhaps one of the most well-documented applications of a derivative of this compound is in the field of gasotransmitter research, specifically concerning hydrogen sulfide (H₂S).

Derivatization to GYY4137 and Related Analogues

The compound GYY4137 (morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate) is a widely used research tool recognized for its ability to release hydrogen sulfide slowly and in a sustained manner. google.comnih.gov This slow-release profile mimics the endogenous production of H₂S, making it an invaluable compound for studying the physiological and pathological roles of this important gasotransmitter. nih.gov

The synthesis of GYY4137 involves the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. Lawesson's reagent itself is synthesized from anisole (B1667542) and phosphorus pentasulfide. The synthesis of GYY4137 from Lawesson's reagent proceeds by reaction with morpholine. This transformation highlights the journey from a simple aromatic precursor to a complex molecule with significant biological research applications.

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| Anisole | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent | Key intermediate for thionation reactions. |

| Lawesson's Reagent | Morpholine | GYY4137 | Slow-releasing hydrogen sulfide donor. google.comnih.gov |

Mechanisms of Hydrogen Sulfide Release from Chemical Precursors

The utility of GYY4137 as a research tool is intrinsically linked to its mechanism of H₂S release. Unlike simple sulfide salts that release H₂S almost instantaneously, GYY4137 undergoes a slow, two-step hydrolytic decomposition in aqueous environments to liberate hydrogen sulfide.

This hydrolysis is pH-dependent, with a more rapid release observed under acidic conditions. The process involves the sequential breakdown of the phosphonamidodithioate structure, ultimately leading to the formation of H₂S, the parent phosphonic acid, and morpholine. This controlled release allows for the maintenance of low, physiologically relevant concentrations of H₂S over extended periods, which is crucial for accurately studying its biological effects.

| Factor | Effect on H₂S Release | Reference |

|---|---|---|

| Mechanism | Slow, two-step hydrolytic decomposition | frontiersin.org |

| pH | Release is faster at acidic pH | |

| Release Profile | Sustained release over an extended period | nih.gov |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of arylphosphonic dichlorides often involves methods that are not environmentally friendly, utilizing harsh reagents and producing significant waste. A major challenge and a key area of future research lie in the development of novel and sustainable synthetic routes to 4-Methoxyphenylphosphonic Dichloride and its congeners.

Current research is exploring "green" chemistry principles to minimize the environmental impact of these syntheses. One promising approach involves the use of ionic liquids as recyclable catalysts and solvents, which can replace the hazardous and difficult-to-handle traditional catalysts like aluminum chloride. nih.gov For instance, the use of a Lewis acid ionic liquid at room temperature to catalyze the reaction between benzene (B151609) and phosphorus trichloride (B1173362) has been shown to be an environmentally friendly method for producing phenylphosphonic dichloride, a related compound. nih.gov This method offers advantages such as a low amount of catalyst required, the ability to reclaim the catalyst, and the elimination of a complex work-up step, thereby reducing waste. nih.gov

Furthermore, solvent-free reaction conditions are being investigated to reduce the use of volatile organic compounds. Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields, often without the need for a solvent. mdpi.com Future research will likely focus on optimizing these greener methods for the specific synthesis of this compound, aiming for high-yield, cost-effective, and environmentally benign processes. A significant challenge remains in the direct and selective functionalization of the aromatic ring, which could offer more direct and atom-economical routes to substituted arylphosphonic dichlorides.

Exploration of New Catalytic Applications

While this compound itself is primarily a reactive intermediate, its derivatives, particularly the corresponding phosphonic acids and esters, hold significant potential as catalysts or ligands in catalysis. The exploration of new catalytic applications for compounds derived from this compound is a burgeoning area of research.

The phosphorus center in these derivatives can act as a Lewis base, and the aryl group can be modified to tune the electronic and steric properties of the resulting catalyst. This opens up possibilities for their use in a variety of organic transformations. For example, chiral phosphine (B1218219) ligands derived from related phosphonic acids are widely used in asymmetric catalysis for the enantioselective synthesis of valuable molecules. mdpi.com

Future research will likely focus on the design and synthesis of novel chiral ligands derived from this compound for applications in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other stereoselective transformations. researchgate.netcsic.es A key challenge will be to develop efficient and modular synthetic routes to a diverse library of these ligands, allowing for the rapid screening and optimization of catalysts for specific reactions. The development of bifunctional catalysts, where the phosphonate (B1237965) group and another functional group on the aromatic ring work in concert, is another promising avenue for exploration.

Advanced Characterization of Complex Derivatives and Materials

As more complex derivatives and materials are synthesized from this compound, the need for advanced characterization techniques becomes paramount. A thorough understanding of the structure-property relationships of these new materials is essential for their rational design and application.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely used to confirm the chemical structure of new derivatives. However, for more complex systems like polymers or metal-organic frameworks (MOFs), more advanced techniques are required.

Table 1: Advanced Characterization Techniques for this compound Derivatives

| Technique | Information Obtained | Relevance to this compound Derivatives |

| Thermal Gravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Essential for assessing the suitability of polymers and materials for high-temperature applications. nih.govmdpi.comudayton.eduresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting point, crystallinity | Provides insights into the phase behavior and processing conditions of polymeric materials. nih.govmdpi.comudayton.eduresearchgate.net |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity | Crucial for determining the structure of crystalline derivatives and the long-range order in materials like MOFs. |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure | Visualizes the physical form and porosity of materials derived from this compound. |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle size and distribution | Provides high-resolution imaging of the internal features of complex materials. |

Future research will necessitate the use of a combination of these techniques to fully elucidate the complex structures and properties of novel materials derived from this compound. A significant challenge lies in correlating the data from these different techniques to build a comprehensive model of the material's structure and behavior.

Targeted Design of P-Stereogenic Compounds

The synthesis of compounds with a chiral phosphorus center, known as P-stereogenic compounds, is a significant challenge in organophosphorus chemistry. This compound, being a prochiral molecule, represents an ideal starting point for the targeted design and synthesis of P-stereogenic phosphonates. These chiral compounds are of great interest due to their potential applications as chiral ligands in asymmetric catalysis and as active ingredients in pharmaceuticals. nih.govmdpi.com

Several strategies are being explored for the asymmetric synthesis of P-stereogenic compounds from arylphosphonic dichlorides. One approach involves the desymmetrization of the prochiral starting material using a chiral catalyst. nih.gov This method relies on the enantioselective substitution of one of the chlorine atoms, leading to a chiral chlorophosphonamidate that can be further derivatized. nih.gov Another strategy utilizes chiral auxiliaries, where a chiral molecule is temporarily attached to the phosphorus center to direct the stereochemical outcome of subsequent reactions. rsc.org

Future research in this area will focus on the development of more efficient and highly enantioselective catalytic systems for the desymmetrization of this compound. The design of new chiral auxiliaries that can be easily introduced and removed is also a key objective. A significant challenge is to achieve high levels of stereocontrol and to develop methods that are applicable to a broad range of substrates, allowing for the synthesis of a diverse library of P-stereogenic phosphonates with tailored properties.

Integration into Advanced Functional Materials

The unique properties of the phosphonate group, such as its strong coordination to metal ions and its inherent flame retardancy, make derivatives of this compound attractive building blocks for the creation of advanced functional materials. Research in this area is focused on integrating these molecules into polymers, coatings, and hybrid materials to impart specific functionalities.

For instance, the incorporation of phosphonate moieties into polymers can enhance their thermal stability and flame retardant properties. The development of novel flame-retardant polymers based on derivatives of this compound is an active area of research. These materials could find applications in electronics, construction, and transportation where fire safety is a major concern.

Furthermore, the corresponding 4-methoxyphenylphosphonic acid can be used as an organic linker to construct metal-organic frameworks (MOFs). These porous materials have potential applications in gas storage, separation, and catalysis. The methoxy (B1213986) group on the aromatic ring can be further functionalized to tune the properties of the resulting MOF.

Future research will aim to develop a deeper understanding of the relationship between the molecular structure of the 4-methoxyphenylphosphonate unit and the macroscopic properties of the resulting material. Key challenges include achieving control over the morphology and porosity of these materials, ensuring their long-term stability, and developing scalable and cost-effective manufacturing processes. The design of multifunctional materials, where the phosphonate group provides multiple benefits such as flame retardancy and metal chelation, is a particularly exciting direction for future exploration.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for 4-Methoxyphenylphosphonic Dichloride, and how do reaction parameters influence yield?